molecular formula C20H25N3O2S2 B3310601 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide CAS No. 946211-56-9

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide

Cat. No.: B3310601
CAS No.: 946211-56-9
M. Wt: 403.6 g/mol
InChI Key: BAXYRKRLDPQRHW-UHFFFAOYSA-N
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Description

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide is a complex organic compound featuring a thiazole ring, a phenyl group, and a cyclopentylacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone The phenyl group is introduced via a substitution reaction, and the cyclopentylacetamido moiety is added through an amide coupling reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the cyclopentylacetamido moiety can provide additional binding sites. The N-ethylacetamide group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl-N-ethylacetamide
  • 2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-methylacetamide

Uniqueness

2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentylacetamido moiety and the N-ethylacetamide group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Properties

IUPAC Name

2-cyclopentyl-N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S2/c1-2-21-17(25)13-26-20-23-18(15-10-4-3-5-11-15)19(27-20)22-16(24)12-14-8-6-7-9-14/h3-5,10-11,14H,2,6-9,12-13H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXYRKRLDPQRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC(=C(S1)NC(=O)CC2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide
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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide
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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide
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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide
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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide
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2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}-N-ethylacetamide

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